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Compound of Interest

Compound Name:
Methyl 4-benzylmorpholine-2-

carboxylate

Cat. No.: B597345 Get Quote

An objective guide for researchers and drug development professionals on the performance

and characteristics of benzylmorpholine analogs, supported by available experimental and

computational data.

The benzylmorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a

wide range of pharmacological activities. Analogs of this structure have been investigated for

their potential as anticancer agents, antimalarials, appetite suppressants, and inhibitors of

various enzymes. This guide provides a comparative overview of published data on

benzylmorpholine analogs, focusing on their in silico modeling, structure-activity relationships

(SAR), and experimental validation.

Comparative Performance Data
The following tables summarize quantitative data from various studies on benzylmorpholine

analogs, showcasing their activity against different biological targets.

Table 1: Inhibition of Cytochrome P450 2A13 (CYP2A13) by Benzylmorpholine Analogs[1][2]
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Compound/An
alog

Target IC50 (nM)
Selectivity
over CYP2A6

Notes

Analog 1 (ortho-

substitution)
CYP2A13 <100 >25-fold

Key feature for

selectivity is

substitution at

the benzyl ortho

position.

Analog 2 (ortho-

substitution)
CYP2A13 <100 >25-fold

Showed

metabolic

stability in human

lung

microsomes.[1]

Analog 3 (ortho-

substitution)
CYP2A13 <100 >25-fold

Negative for

genetic and

hERG toxicities.

[1]

Table 2: Antimalarial Activity of Benzylmorpholine Analogs[3][4]
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Compound/Analog Target Organism In Vitro IC50 (nM) Notes

N205 (10a)
Plasmodium

falciparum (3D7)
0.84

Selected for in vivo

studies based on

blood and microsomal

stability.[3]

Analog 14 P. falciparum (Pf3D7) 4.7 ± 0.3
Exhibited potent in

vitro activity.[4]

Analog 16 P. falciparum (Pf3D7) -

Exhibited potential

IC50 values in the

nanomolar range.[4]

Analog 19 P. falciparum (Pf3D7) 12.9 ± 1.1

Structure confirmed

by single crystal XRD.

[4]

Analog 24 P. falciparum (Pf3D7) -

Showed in vivo

efficacy against P.

berghei.[4]

Table 3: Inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Cancer Cell Lines by

Benzomorpholine Derivatives[5]
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Compound/An
alog

Target A549 IC50 (µM)
NCI-H1975
IC50 (µM)

Notes

6b EZH2 - -
Potent EZH2

inhibitor.

6c EZH2 - -
Potent EZH2

inhibitor.

6x EZH2 - -
Potent EZH2

inhibitor.

6y
EZH2 / A549 &

NCI-H1975 cells
1.1 1.1

Reduced EZH2

expression in

cells and caused

G2/M phase cell

cycle arrest.[5]

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine[6]

Compound/An
alog

Species ED50 (mg/kg) Time Point Notes

Racemic 2-

benzylmorpholin

e

Dog 3 1 hour

No stimulant

activity observed

at doses up to

200 mg/kg.[6]

Racemic 2-

benzylmorpholin

e

Dog 5.5 2 hours

Appetite

suppressant

effect declined

during chronic

dosing.[6]

(+)-enantiomer - - -

Activity resides in

the (+)-

enantiomer.[6]
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Experimental and Computational Methodologies
A summary of the key experimental and computational protocols cited in the literature is

provided below.

In Vitro Enzyme Inhibition Assays
CYP2A13 and CYP2A6 Inhibition: Assays were performed using recombinant human

CYP2A13 and CYP2A6 enzymes. The inhibition was measured by monitoring the

metabolism of a fluorescent substrate, and IC50 values were determined from concentration-

response curves.[1]

Antimalarial Activity Assay: The in vitro activity against Plasmodium falciparum was assessed

using a SYBR Green I-based fluorescence assay to determine the proliferation of the

parasites in the presence of the test compounds.[3]

EZH2 Inhibition Assay: The inhibitory activity against EZH2 was determined using a

biochemical assay that measures the methylation of a histone H3 peptide substrate.[5]

Cell Proliferation Assay: The antiproliferative activity against cancer cell lines (A549 and NCI-

H1975) was evaluated using standard methods like the MTT or SRB assay to determine the

IC50 values.[5]

In Silico Modeling Protocols
Molecular Docking: This technique was used to predict the binding mode of

benzylmorpholine analogs within the active site of their target proteins (e.g., falcipain-2 for

antimalarial compounds).[4] The process typically involves preparing the protein and ligand

structures, performing the docking simulation using software like AutoDock or GOLD, and

analyzing the resulting poses and interactions (e.g., H-bonding, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as

Comparative Molecular Field Analysis (CoMFA), have been employed to build models that

correlate the 3D structural features of molecules with their biological activity.[7][8] These

models can then be used to predict the activity of novel compounds.

Visualizing Molecular Interactions and Workflows
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The following diagrams illustrate key concepts and processes related to the study of

benzylmorpholine analogs.
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Caption: General workflow for the discovery and development of benzylmorpholine analogs.
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Caption: Structure-Activity Relationship (SAR) logic for benzylmorpholine analogs.
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Caption: Inhibition of procarcinogen activation by benzylmorpholine analogs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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